4-benzoyloxybenzoic acid

Overview

Description

Preparation Methods

4-benzoyloxybenzoic acid can be synthesized through the benzylation of 4-hydroxybenzoic acid using benzyl bromide. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions include heating the mixture to promote the formation of the desired product .

Chemical Reactions Analysis

4-benzoyloxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediates

4-Benzoyloxybenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects against several conditions:

- Hypercholesterolemia : Certain derivatives are being investigated for their cholesterol-lowering properties.

- Hypertension : Some modifications exhibit blood pressure-regulating effects.

- Cancer Treatment : Research indicates enhanced anticancer activity against specific cell lines through structural modifications of the compound.

Biological Activities

The compound demonstrates notable biological activities:

- Anti-inflammatory Effects : Derivatives have shown significant reduction in inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

- Antimicrobial Properties : Related compounds exhibit activity against various pathogens, indicating that this compound may possess similar antimicrobial capabilities.

Industrial Applications

In industrial settings, this compound is utilized primarily in:

- Plastic and Paper Industries : Benzamides derived from this compound modify material properties, enhancing performance characteristics in plastics and coatings.

Case Studies

Several studies highlight the biological relevance and applications of this compound:

- Anti-inflammatory Activity Study : Research demonstrated that derivatives significantly reduced inflammation markers in animal models, supporting potential use in treating inflammatory diseases.

- Antimicrobial Efficacy Research : Studies have indicated that related compounds exhibit antimicrobial activity against various pathogens, reinforcing the need for further investigation into the antimicrobial properties of this compound.

- Synthesis of Benzamides : The compound acts as a precursor for synthesizing benzamides, which are essential in developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-benzoyloxybenzoic acid involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

4-benzoyloxybenzoic acid can be compared with other similar compounds, such as:

4-Hydroxybenzoic acid: Lacks the benzyloxy group, making it less hydrophobic.

4-Benzoylbenzoic acid: Contains a benzoyl group instead of a benzyloxy group, affecting its reactivity and applications.

4-Bromobenzoic acid: Contains a bromine atom, making it more reactive in substitution reactions

Biological Activity

4-Benzoyloxybenzoic acid, a derivative of benzoic acid, has garnered interest in various fields due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

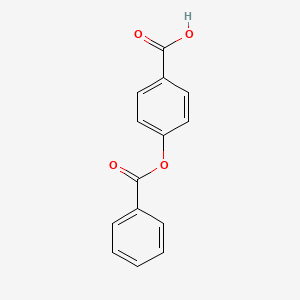

This compound is characterized by the following chemical structure:

It features a benzene ring substituted with a benzoyloxy group at the para position relative to the carboxylic acid group. This structural arrangement is crucial for its biological activity.

Anti-Inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study focusing on its derivatives, it was found that these compounds could modulate the activity of Cold Menthol Receptor 1 (CMR-I), which is involved in pain perception and inflammatory responses. These derivatives showed promise in treating conditions such as chronic pain and neurogenic detrusor overactivity .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anti-inflammatory, analgesic | |

| 2-Hydroxy-5-sulfobenzoic acid | AChE inhibition | |

| 2,3-Dihydroxybenzoic acid | CDK1 inhibition |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes related to neurodegenerative diseases. For instance, derivatives of benzoic acids have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for the management of Alzheimer's disease . The IC50 values for various benzoic acid derivatives indicate their potential as lead compounds for developing new AChE inhibitors.

The biological activity of this compound can be attributed to several mechanisms:

- PPARα Agonism : This compound has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and inflammation . Activation leads to the upregulation of genes associated with fatty acid oxidation.

- AChE Inhibition : By inhibiting AChE, it can increase acetylcholine levels in synaptic clefts, enhancing cholinergic signaling which is beneficial in neurodegenerative conditions .

Case Studies

- Chronic Pain Management : A study demonstrated that certain derivatives of this compound effectively reduced pain in animal models of neuropathic pain. These findings suggest that such compounds could be developed into therapeutic agents for chronic pain conditions .

- Neuroprotective Effects : In vitro studies indicated that some derivatives could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative diseases .

Properties

IUPAC Name |

4-benzoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUANAAHOQVMJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067396 | |

| Record name | Benzoic acid, 4-(benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28547-23-1 | |

| Record name | 4-(Benzoyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28547-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(benzoyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028547231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(benzoyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the molecular structure of 4-benzoyloxybenzoic acid in relation to its liquid crystalline properties?

A: this compound (BBA) exhibits liquid crystalline properties due to its molecular shape and ability to form dimers. The molecule has a rod-like structure with a calculated axial ratio (length to diameter) of 5.8 []. This rod-like shape, combined with its ability to form hydrogen-bonded dimers [], promotes the ordered arrangement characteristic of liquid crystal phases.

Q2: How does the presence of 4-acetoxybenzoic acid influence the thermal behavior of this compound?

A: The binary phase diagram of this compound and 4-acetoxybenzoic acid reveals an eutectic point at 175°C []. This indicates that mixtures of these two compounds will melt at a lower temperature than either pure compound. This has implications for processing and potential applications where a lower melting point is desirable.

Q3: Beyond its liquid crystalline properties, what other applications have been explored for this compound?

A: this compound has been investigated as a building block for mesogen-linked cellulose acetates []. These modified cellulose materials exhibited cholesteric lyotropic phases in dichloroacetic acid, opening possibilities for applications in areas like optical films and sensors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.